molecular formula C14H12N2O3S2 B2382850 4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1251671-71-2

4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one

Cat. No. B2382850
CAS RN: 1251671-71-2
M. Wt: 320.38
InChI Key: UUWYPVBMHQXHSE-UHFFFAOYSA-N
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Description

4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one is a potent and selective inhibitor of the protein kinase B-Raf, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has attracted significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of cancer.

Scientific Research Applications

Anti-Cancer Activity

The compound “4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one” has been studied for its potential anti-cancer properties . It has been found to induce apoptosis in BT-474 cells, a breast cancer cell line . The compound was also found to inhibit tubulin polymerization, which is a crucial process in cell division .

Anti-Tubercular Activity

The same compound has also been studied for its anti-tubercular activity . It was found to have significant activity against Mycobacterium tuberculosis H37Ra .

Anti-Fungal Activity

The compound “7-hydroxy-5-oxo-N-(2-thiophen-2-ylethyl)-4H-thieno[3,2-b]pyridine-6-carboxamide” has been found to have potent and selective antifungal activity against Cryptococcus species . In vitro tests showed that this compound was not cytotoxic and had highly selective and strong antifungal activities against Cryptococcus spp. with MIC values less than 1 μg/mL .

Potential Treatment for Cryptococcosis

The same compound has also been studied for its potential as a treatment for cryptococcosis, a fungal disease caused by Cryptococcus neoformans and Cryptococcus gattii . The compound was found to have potent in vitro and in vivo antifungal activity against Cryptococcus spp .

Ligands for the Cannabinoid Type 2 Receptor

The compound “7-hydroxy-5-oxo-N-(2-thiophen-2-ylethyl)-4H-thieno[3,2-b]pyridine-6-carboxamide” has been studied for its potential as a ligand for the cannabinoid type 2 receptor . This receptor is involved in a variety of physiological processes and is a target for therapeutic interventions in a variety of diseases .

Anti-Osteoarthritic Activity

The compound “7-hydroxy-5-oxo-N-(2-thiophen-2-ylethyl)-4H-thieno[3,2-b]pyridine-6-carboxamide” has also been studied for its potential anti-osteoarthritic activity .

properties

IUPAC Name

7-hydroxy-5-oxo-N-(2-thiophen-2-ylethyl)-4H-thieno[3,2-b]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c17-11-10(14(19)16-9-4-7-21-12(9)11)13(18)15-5-3-8-2-1-6-20-8/h1-2,4,6-7H,3,5H2,(H,15,18)(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWYPVBMHQXHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)C2=C(C3=C(C=CS3)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one

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